molecular formula C23H20ClNO5S B12170713 N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B12170713
M. Wt: 457.9 g/mol
InChI Key: DRURNLREEAODNQ-UHFFFAOYSA-N
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Description

The compound N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a derivative of the 1,4-oxathiine carboxamide class, characterized by a 5,6-dihydro-1,4-oxathiine ring system with a 4,4-dioxide modification. The target compound substitutes the pyridin-2-yl group with a furan-2-ylmethyl moiety, altering electronic and steric properties.

Key inferred properties (based on structural analogs):

  • Molecular formula: Likely C₂₄H₂₁ClN₂O₅S (estimated by replacing pyridine in ’s compound with furan-methyl).
  • Molecular weight: ~497.0 g/mol (estimated).
  • Functional groups: 3-chlorobenzyl, furan-2-ylmethyl, phenyl, and a 1,4-oxathiine-2-carboxamide core with 4,4-dioxide.
  • Potential applications: Similar to oxathiine derivatives (e.g., carboxin, oxycarboxin), it may exhibit fungicidal or pesticidal activity .

Properties

Molecular Formula

C23H20ClNO5S

Molecular Weight

457.9 g/mol

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C23H20ClNO5S/c24-19-9-4-6-17(14-19)15-25(16-20-10-5-11-29-20)23(26)21-22(18-7-2-1-3-8-18)31(27,28)13-12-30-21/h1-11,14H,12-13,15-16H2

InChI Key

DRURNLREEAODNQ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC(=CC=C2)Cl)CC3=CC=CO3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s core structure aligns with oxathiine carboxamides, but substituents critically influence its behavior. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight Use/Activity
Target Compound C₂₄H₂₁ClN₂O₅S (est.) 3-chlorobenzyl, furan-2-ylmethyl ~497.0 Hypothetical fungicide
N-(3-chlorobenzyl)-N-(pyridin-2-yl) analog C₂₃H₁₉ClN₂O₄S 3-chlorobenzyl, pyridin-2-yl 454.93 Unspecified (research)
Carboxin C₁₁H₁₃NO₂S Methyl, phenyl 235.29 Fungicide (systemic)
Oxycarboxin C₁₁H₁₃NO₄S Methyl, phenyl (4,4-dioxide) 267.29 Fungicide
Flutolanil C₁₇H₁₄F₃NO₂ Trifluoromethyl, methoxypropyl 323.30 Nematicide
Key Observations:

Substituent Impact: The furan-2-ylmethyl group in the target compound introduces an oxygen-rich heterocycle, enhancing electron density compared to the nitrogen-containing pyridin-2-yl in its analog . This may improve solubility in polar solvents or alter binding to biological targets.

4,4-Dioxide Modification: Shared with oxycarboxin, this modification likely improves metabolic stability compared to non-oxidized analogs like carboxin .

Molecular Weight and Complexity :

  • The target compound’s higher molecular weight (~497 vs. 235–267 for carboxin/oxycarboxin) suggests a broader interaction profile but may reduce bioavailability.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties
Property Target Compound (est.) Pyridin-2-yl Analog Oxycarboxin
Density (g/cm³) ~1.42 1.419±0.06 1.3–1.4 (est.)
Boiling Point (°C) ~650–700 652.8±55.0 >300 (decomposes)
LogP (lipophilicity) ~3.5–4.0 3.36±0.10 1.5–2.0
  • Lipophilicity: The target compound’s higher LogP (estimated) vs.
  • Thermal Stability : The 4,4-dioxide group may enhance stability, as seen in oxycarboxin’s commercial use .

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